molecular formula C25H27F2N7O2 B10836022 Pyrrolidinyl urea derivative 13

Pyrrolidinyl urea derivative 13

Cat. No.: B10836022
M. Wt: 495.5 g/mol
InChI Key: SRPJIAHTEPDSEX-LAUBAEHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrrolidinyl urea derivative 13 involves multiple synthetic steps. One common method includes the reaction of pyrrolidine with isocyanates to form the urea linkage. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of pyrrolidinyl urea derivatives may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl urea derivative 13 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrrolidinyl urea derivatives, reduced amines, and substituted pyrrolidine compounds .

Scientific Research Applications

Pyrrolidinyl urea derivative 13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 13 involves the inhibition of TrkA, a receptor tyrosine kinase involved in the signaling pathways of nerve growth factor. By inhibiting TrkA, the compound can modulate cellular processes such as proliferation, differentiation, and survival. This makes it a potential therapeutic agent for conditions like cancer and neurodegenerative diseases .

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Pyrrolidinyl urea derivative 13 is unique due to its specific urea linkage, which imparts distinct biological activities compared to other pyrrolidine derivatives. For instance, while pyrrolizines and pyrrolidine-2-one are known for their anticancer properties, this compound’s TrkA inhibition offers a unique mechanism of action .

Properties

Molecular Formula

C25H27F2N7O2

Molecular Weight

495.5 g/mol

IUPAC Name

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea

InChI

InChI=1S/C25H27F2N7O2/c1-32-24(13-20(31-32)22-4-3-5-23-28-8-9-34(22)23)30-25(35)29-21-15-33(10-11-36-2)14-17(21)16-6-7-18(26)19(27)12-16/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,30,35)/t17-,21+/m0/s1

InChI Key

SRPJIAHTEPDSEX-LAUBAEHRSA-N

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Origin of Product

United States

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